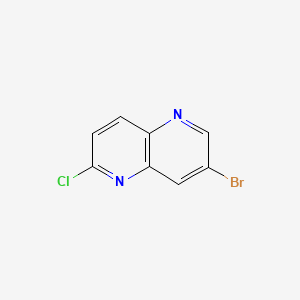

7-溴-2-氯-1,5-萘啶

描述

7-Bromo-2-chloro-1,5-naphthyridine is a chemical compound with the molecular formula C8H4BrClN2 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .

Synthesis Analysis

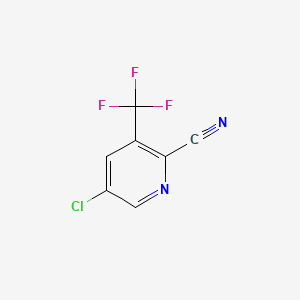

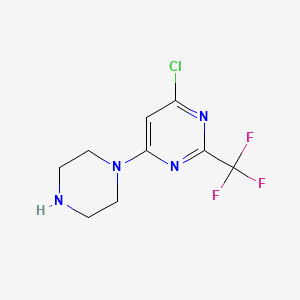

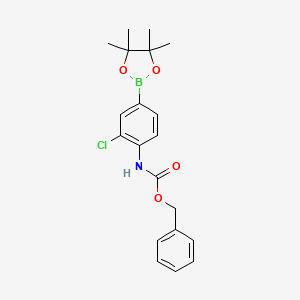

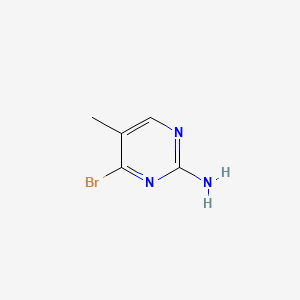

The synthesis of 1,5-naphthyridine derivatives, which includes 7-Bromo-2-chloro-1,5-naphthyridine, has been carried out . The synthesis involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains .Molecular Structure Analysis

The molecular structure of 7-Bromo-2-chloro-1,5-naphthyridine consists of a naphthyridine core with bromine and chlorine substituents. The InChI code for this compound is1S/C8H4BrClN2/c9-5-3-7-6 (11-4-5)1-2-8 (10)12-7/h1-4H . Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including 7-Bromo-2-chloro-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents. They can undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical And Chemical Properties Analysis

The molecular weight of 7-Bromo-2-chloro-1,5-naphthyridine is 243.49 g/mol. It has a topological polar surface area of 25.8 Ų. The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .科学研究应用

- 1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

- They have shown antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .

- They find application in the treatment of cardiovascular, central nervous system, and hormonal diseases .

- 1,5-Naphthyridine derivatives, including fused ones, have versatile applications in the fields of synthetic organic chemistry .

- They are used in various synthetic protocols for the construction of this scaffold .

- These syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulphur heterocycles .

Medicinal Chemistry

Synthetic Organic Chemistry

Metal Complexes Formation

- Some 1,6-naphthyridines, which are closely related to 1,5-naphthyridines, have shown a variety of pharmacological activities, including anticancer properties .

- These compounds could potentially be used in the development of new anticancer drugs .

- Similar to their anticancer properties, some 1,6-naphthyridines have also shown anti-HIV activities .

- These compounds could potentially be used in the development of new antiviral drugs, specifically for the treatment of HIV .

Anticancer Applications

Anti-HIV Applications

Antimicrobial Applications

安全和危害

While specific safety and hazard information for 7-Bromo-2-chloro-1,5-naphthyridine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

属性

IUPAC Name |

7-bromo-2-chloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFKNUQKQAMKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-chloro-1,5-naphthyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)

![[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-methanol](/img/structure/B580723.png)

![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)

![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)